5-(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride
CAS No.: 1332528-88-7
Cat. No.: VC3006809
Molecular Formula: C15H16ClN5O
Molecular Weight: 317.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1332528-88-7 |
|---|---|
| Molecular Formula | C15H16ClN5O |
| Molecular Weight | 317.77 g/mol |
| IUPAC Name | 5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole;hydrochloride |
| Standard InChI | InChI=1S/C15H15N5O.ClH/c1-20-12-7-8-16-9-11(12)13(18-20)15-17-14(19-21-15)10-5-3-2-4-6-10;/h2-6,16H,7-9H2,1H3;1H |
| Standard InChI Key | CVIILMSRSAYXEH-UHFFFAOYSA-N |
| SMILES | CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=CC=C4.Cl |
| Canonical SMILES | CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=CC=C4.Cl |
Introduction
| Structural Component | Description |
|---|---|
| Pyrazolo[4,3-c]pyridine core | A bicyclic system with fused pyrazole and pyridine rings |
| Tetrahydro modification | Reduction of the pyridine ring creating a partially saturated system |
| 1-Methyl substitution | Methyl group attached to position 1 of the pyrazole ring |
| 1,2,4-Oxadiazole ring | A five-membered heterocycle containing 3 heteroatoms (2 N, 1 O) |
| 3-Phenyl substituent | Phenyl group attached to position 3 of the oxadiazole ring |
| Hydrochloride salt | Addition of HCl to form a pharmaceutically relevant salt |
Structural Significance and Comparison
The 1,2,4-oxadiazole ring system present in this compound is of particular interest in medicinal chemistry. This heterocyclic structure appears in various bioactive compounds and has been identified as a privileged structure in drug discovery. Similar 1,2,4-oxadiazole derivatives have demonstrated a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
The pyrazolo[4,3-c]pyridine scaffold represents another pharmacologically relevant structure. The related compound 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (with a slight difference in the fusion position) has been studied and cataloged in chemical databases such as PubChem (CID 70701199) . The tetrahydro modification of the pyridine ring creates a more flexible structure compared to the fully aromatic system, potentially affecting binding interactions with biological targets.
| Challenge | Description |
|---|---|
| Regioselectivity | Controlling the position of substitution on the heterocyclic rings |
| Stereochemistry | Managing any stereochemical considerations in the tetrahydro portion |
| Purification | Separation of the target compound from structurally similar byproducts |
| Scale-up issues | Translating laboratory procedures to larger scale synthesis |
Comparative Analysis with Related Compounds
To better understand the potential significance of 5-(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride, a comparison with structurally related compounds is valuable.
Comparison with Other 1,2,4-Oxadiazole Derivatives
Structure-Property Relationships
The specific combination of structural elements in 5-(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride likely confers unique properties:
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The 1,2,4-oxadiazole ring provides metabolic stability and hydrogen bonding capabilities
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The phenyl substituent offers opportunities for π-π stacking interactions with protein targets
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The tetrahydropyrazolopyridine system introduces conformational flexibility
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The 1-methyl group may enhance blood-brain barrier penetration and pharmacokinetic properties
Research Status and Future Directions
Challenges and Opportunities
The development of 5-(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride as a potential therapeutic agent faces several challenges:
| Challenge | Opportunity |
|---|---|
| Complex synthesis | Development of more efficient synthetic routes |
| Limited biological data | Comprehensive screening against multiple targets |
| Physicochemical properties | Structure modification to enhance drug-like characteristics |
| Selectivity concerns | Design of analogs with improved target selectivity |
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